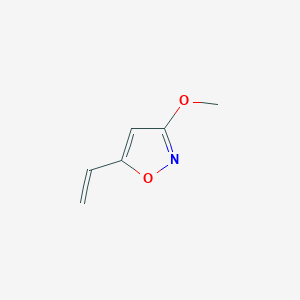
3-Methoxy-5-vinylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-vinylisoxazole is a substituted isoxazole derivative characterized by a methoxy (-OCH₃) group at the 3-position and a vinyl (-CH=CH₂) group at the 5-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications . The methoxy and vinyl substituents likely influence reactivity, stability, and biological activity, as seen in related compounds (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole and 5-Methyl-3-phenylisoxazole-4-carboxylic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-vinylisoxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the isoxazole ring using methyl iodide and a base such as potassium carbonate.
Vinyl Group Addition: The vinyl group can be introduced through a Heck reaction, where a halogenated isoxazole reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and product selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-vinylisoxazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Isoxazolines, isoxazolidines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-vinylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-vinylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural features of 3-Methoxy-5-vinylisoxazole and related compounds:
Key Observations :
- Methoxy Groups : Enhance electron density and steric bulk, affecting intermolecular interactions (e.g., C–H···π bonds in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole ).
- Carboxylic Acid/Esters : Improve solubility and enable salt formation (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid forms O–H···O hydrogen bonds ).
Comparison :
- Methoxy vs. Methyl : Methoxy groups in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole enhance antifungal activity compared to methyl-substituted analogs .
- Vinyl vs. Carboxylic Acid : Vinyl groups may offer reactivity for targeted drug conjugates, whereas carboxylic acids improve pharmacokinetics .
Physicochemical Properties
Melting points and solubility trends from analogous compounds:
Insights :
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-ethenyl-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C6H7NO2/c1-3-5-4-6(8-2)7-9-5/h3-4H,1H2,2H3 |
InChI Key |
JFQUCBPDGBNXHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















